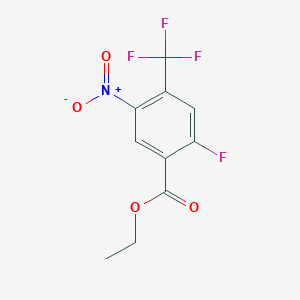

Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate

Description

Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a trifluoromethyl (-CF₃), nitro (-NO₂), and fluorine substituent on a benzoate backbone. Its molecular formula is C₁₀H₇F₄NO₄, and it is frequently utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of antidiabetic and anti-inflammatory agents . The compound’s structural uniqueness arises from the electron-withdrawing effects of the nitro and trifluoromethyl groups, which influence its reactivity and stability.

The synthesis typically involves palladium-catalyzed carbonylation reactions under high-pressure CO₂ conditions, as demonstrated in a 2019 protocol by Merck Sharp & Dohme Corp. For instance, bromo-fluoro-trifluoromethylbenzene derivatives are reacted with ethyl acetate in the presence of Pd(dppf)Cl₂ and sodium acetate, followed by purification via column chromatography . The compound’s purity and structure are confirmed using ¹H NMR (e.g., δ 8.04–8.08 ppm for aromatic protons) and elemental analysis .

Properties

Molecular Formula |

C10H7F4NO4 |

|---|---|

Molecular Weight |

281.16 g/mol |

IUPAC Name |

ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C10H7F4NO4/c1-2-19-9(16)5-3-8(15(17)18)6(4-7(5)11)10(12,13)14/h3-4H,2H2,1H3 |

InChI Key |

YOVNVRVABCATMU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1F)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate typically involves multi-step reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas and palladium catalysts.

Reduction: Sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of base catalysts.

Major Products Formed

Oxidation: Formation of amines.

Reduction: Formation of carboxylic acids.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features allow it to target specific biological pathways effectively. The presence of electron-withdrawing groups like trifluoromethyl and nitro enhances its lipophilicity, potentially improving membrane permeability and bioavailability in drug formulations .

Biological Studies

Research has demonstrated that this compound can interact with various biological targets, influencing enzyme activity and exhibiting potential antibacterial properties. Studies have shown that the fluoro and nitro substituents can enhance biological activity, making it a candidate for developing new bioactive molecules . For instance, compounds derived from ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate have been evaluated for their effectiveness against resistant bacterial strains, showcasing broad-spectrum antibacterial activities .

Materials Science

In materials science, ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate is utilized in the development of advanced materials such as polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced durability and specific functional characteristics.

Case Study 1: Antibacterial Activity

A recent study focused on the synthesis of novel dual inhibitors targeting bacterial topoisomerases using derivatives of ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate. These compounds demonstrated potent antibacterial activity against Gram-positive bacteria like Enterococcus faecalis and multidrug-resistant Staphylococcus aureus. The lead compound exhibited minimal inhibitory concentrations (MICs) in the low nanomolar range, indicating strong efficacy against resistant strains .

Case Study 2: Synthesis of Bioactive Molecules

In another research effort, ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate was used as a precursor for synthesizing various bioactive molecules aimed at inhibiting specific enzymes involved in disease pathways. The study highlighted how modifications to the compound's structure could lead to enhanced binding affinities and improved pharmacological profiles.

Summary Table of Applications

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The nitro group can participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate with analogous fluorinated benzoates, focusing on substituent positions, physicochemical properties, and applications.

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): The nitro group in Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate enhances electrophilic substitution reactivity compared to its chloro-substituted analog (CAS 1805034-38-1), which exhibits slower reaction kinetics due to the weaker electron-withdrawing nature of chlorine .

- Steric and Electronic Interactions: The ortho-fluoro substituent in both compounds induces steric hindrance, but the para-trifluoromethyl group in the nitro derivative creates a stronger electron-deficient aromatic ring, favoring nucleophilic aromatic substitution under mild conditions .

Spectroscopic and Analytical Data

- ¹H NMR Shifts: The nitro derivative shows distinct downfield shifts for aromatic protons (δ 8.04–8.08 ppm) compared to the chloro analog (δ 7.40–7.49 ppm), reflecting differences in electron density .

- Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of ~120–125°C for the nitro compound, while the chloro derivative melts at ~95–100°C, indicating stronger intermolecular forces in the former .

Research Findings and Industrial Relevance

Recent studies highlight the superior regioselectivity of Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate in Suzuki-Miyaura couplings, attributed to the nitro group’s directing effects. In contrast, the chloro analog requires harsher conditions (e.g., higher Pd catalyst loading) for cross-coupling reactions . Industrial patents emphasize the nitro derivative’s role in synthesizing kinase inhibitors, leveraging its ability to undergo selective reductions without side reactions .

Biological Activity

Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate (C10H7F4NO4) is an organic compound notable for its unique structural features, including a fluoro group, a nitro group, and a trifluoromethyl group. These functional groups confer distinctive chemical properties that influence its biological activity. This article delves into the biological activity of this compound, exploring its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate is characterized by:

- Fluoro Group : Enhances lipophilicity and membrane permeability.

- Nitro Group : Often associated with biological activity, particularly in pharmaceuticals.

- Trifluoromethyl Group : Known to improve the potency and selectivity of compounds in drug development due to its electron-withdrawing nature.

The molecular weight of ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate is approximately 300.2 g/mol.

Research indicates that the structural components of ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate significantly influence its interactions with biological targets. The trifluoromethyl and nitro groups enhance the compound's lipophilicity, which may improve its bioavailability and efficacy in pharmaceutical applications.

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted the compound's potential as an antimicrobial agent. It demonstrated significant inhibition against various bacterial strains, suggesting that the nitro group plays a crucial role in its mechanism of action .

- Drug Development : The trifluoromethyl group has been linked to increased potency in drug candidates. For instance, compounds with similar structures have shown enhanced inhibition of enzymes such as reverse transcriptase, which is critical in antiviral drug development .

- Synthetic Utility : Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate serves as a versatile intermediate in organic synthesis, facilitating the development of novel pharmaceuticals through various reaction pathways .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | Lacks trifluoromethyl group | Reduced antimicrobial activity |

| Ethyl 2-chloro-5-nitrobenzoate | C9H8ClNO4 | Chlorine instead of fluorine | Moderate enzyme inhibition |

| Ethyl 2-fluoro-5-amino-4-(trifluoromethyl)benzoate | C10H9F4N1O3 | Contains amino group | Enhanced bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.